![molecular formula C21H23NO7 B2433882 methyl 2-[4-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate CAS No. 439096-44-3](/img/structure/B2433882.png)
methyl 2-[4-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate
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Overview
Description
Methyl 2-[4-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoxazine ring fused with a trimethoxybenzoyl group, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate typically involves multiple steps:
Formation of the Benzoxazine Ring: This step often involves the reaction of an appropriate amine with a phenolic compound under acidic conditions to form the benzoxazine ring.
Introduction of the Trimethoxybenzoyl Group: The trimethoxybenzoyl group can be introduced via Friedel-Crafts acylation using trimethoxybenzoyl chloride and a Lewis acid catalyst.
Esterification: The final step involves esterification to introduce the methyl acetate group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to methyl 2-[4-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate. The compound's unique structural features allow it to interact with various biological targets:
-
Mechanism of Action :
- The trimethoxybenzoyl moiety enhances solubility and bioactivity, potentially leading to improved pharmacokinetic properties.
- Preliminary studies suggest that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines.
- Case Studies :
Enzyme Inhibition
Another promising application of this compound is its potential as an enzyme inhibitor:
- Target Enzymes :
-
Research Findings :
- In silico studies have predicted that the compound may exhibit significant binding affinity to these enzymes based on molecular docking simulations.
- Experimental validation is needed to confirm these predictions and assess the therapeutic efficacy of the compound in clinical settings.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of methyl 2-[4-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate involves its interaction with specific molecular targets. The trimethoxybenzoyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Shares the trimethoxybenzoyl group but lacks the benzoxazine ring.
1,2-Dihydro-2,2,4-trimethylquinoline derivatives: Similar in structure but with different biological activities.
Uniqueness
Methyl 2-[4-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate is unique due to its combination of a benzoxazine ring and a trimethoxybenzoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
Methyl 2-[4-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate is a complex organic compound that has garnered interest in the fields of synthetic chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological properties, synthesis methods, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound has a molecular formula of C21H23NO7 and a molar mass of 401.41 g/mol. Its structure features a benzoxazine ring integrated with a trimethoxybenzoyl moiety, which is believed to contribute to its diverse biological activities.
Antimicrobial Properties
Research indicates that derivatives of benzoxazines exhibit significant antimicrobial activities. For instance, compounds within this class have been shown to possess antifungal, antibacterial, and antiviral properties. The presence of the trimethoxybenzoyl group enhances these effects by potentially increasing the lipophilicity of the molecule, allowing better membrane penetration and activity against microbial cells .
Anticancer Activity
Studies have demonstrated that 3,4-dihydro-2H-1,3-benzoxazines can exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. This compound may share these characteristics due to its structural similarities with other bioactive benzoxazine derivatives .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Research suggests that benzoxazine derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus providing therapeutic potential in treating inflammatory diseases .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Benzoxazine Ring : This is achieved by reacting an appropriate amine with a phenolic compound under acidic conditions.
- Introduction of the Trimethoxybenzoyl Group : This can be accomplished through Friedel-Crafts acylation using trimethoxybenzoyl chloride in the presence of a Lewis acid catalyst.
- Esterification : The final step involves esterification with methanol and an acid catalyst to introduce the methyl acetate group .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 3,4,5-trimethoxybenzoate | Lacks benzoxazine ring | Limited antimicrobial activity |
1,2-Dihydro-2,2,4-trimethylquinoline derivatives | Different ring structure | Varying biological activities |
The combination of a benzoxazine ring with a trimethoxybenzoyl group in this compound imparts distinct chemical properties that enhance its biological activity compared to other similar compounds .
Case Studies
Several studies have explored the biological effects of related benzoxazine derivatives:
- Antibacterial Activity Study : A study demonstrated that certain benzoxazine derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response where higher concentrations led to increased antibacterial activity .
- Anticancer Research : In vitro studies on cancer cell lines revealed that benzoxazine derivatives induced apoptosis through caspase activation pathways. This suggests potential for therapeutic applications in oncology .
Properties
IUPAC Name |
methyl 2-[4-(3,4,5-trimethoxybenzoyl)-2,3-dihydro-1,4-benzoxazin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO7/c1-25-17-9-13(10-18(26-2)20(17)28-4)21(24)22-14(11-19(23)27-3)12-29-16-8-6-5-7-15(16)22/h5-10,14H,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WABMXWLBKJBZPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2C(COC3=CC=CC=C32)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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